N,N-Diethylpiperazine-2-carboxamide
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Overview
Description
N,N-Diethylpiperazine-2-carboxamide is a synthetic compound belonging to the piperazine family. It has gained significant attention due to its unique chemical structure and biological activity. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylpiperazine-2-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylpiperazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-Diethylpiperazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with proteins and enzymes.
Medicine: Research has indicated its potential as an antimicrobial and antifungal agent.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby affecting their activity . This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
- N-Benzylpyrazine-2-carboxamide
- N-Methylpiperazine-2-carboxamide
- N-Ethylpiperazine-2-carboxamide
Comparison: N,N-Diethylpiperazine-2-carboxamide is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
IUPAC Name |
N,N-diethylpiperazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUFNHTPJFYKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700348 |
Source
|
Record name | N,N-Diethylpiperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121885-08-3 |
Source
|
Record name | N,N-Diethylpiperazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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